1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two methyl groups at positions 1 and 4 on the pyrazole ring and an ethanone group at position 3
Preparation Methods
The synthesis of 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and substituted pyrazoles.
Scientific Research Applications
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. In anti-inflammatory applications, it may act by modulating the activity of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Another isomer with different substitution positions, affecting its physical and chemical properties.
1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(1,4-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-5-4-9(3)8-7(5)6(2)10/h4H,1-3H3 |
InChI Key |
KJVBLCMUGHNZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.